molecular formula C18H22N4O3S2 B6434625 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392293-62-8

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B6434625
CAS No.: 392293-62-8
M. Wt: 406.5 g/mol
InChI Key: IPKATTGWDGDRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure comprises:

  • Thiadiazole core: Provides rigidity and influences electronic properties.
  • 4-Methoxyphenyl carbamoyl methyl sulfanyl group: Positioned at the 5th carbon of the thiadiazole, this substituent introduces a methoxy (-OCH₃) group on the phenyl ring, which is electron-donating and may enhance solubility or modulate binding interactions.

The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-7-13(8-10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKATTGWDGDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. The synthesis typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization of thiosemicarbazide derivatives with carboxylic acids.
  • Nucleophilic Substitution : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
  • Carbamoyl Group Formation : The thiadiazole derivative reacts with carbamoyl chlorides to form the carbamoyl methyl group.
  • Final Coupling : The intermediate is coupled with a cyclohexanecarboxamide derivative under suitable conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. It may modulate pathways related to cell growth, apoptosis, and immune responses.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance:

  • A review highlighted that many 1,3,4-thiadiazole derivatives have shown promising anticancer activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines .
  • Specific compounds within this class have demonstrated IC50 values below 5 µg/mL against these cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Antimycobacterial Activity

Recent studies have also explored the antimycobacterial properties of related compounds:

  • A series of novel thiadiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 1 mM, indicating strong inhibitory effects .
  • The binding interactions were further elucidated through molecular docking studies, which suggested effective binding to key enzymes involved in mycobacterial metabolism .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityIC50 Values (µg/mL)
N-[5-(methoxyphenyl)thiadiazole]Anticancer (A549, SK-MEL-2)<5
1,3,4-Thiadiazole DerivativesAntimycobacterial (M. tuberculosis)1 mM
DichloroanilinesDyes and herbicidesN/A
CaffeineCNS effectsN/A

Case Studies

  • Alam et al. (2011) reported significant anticancer activity across various human cancer cell lines with IC50 values demonstrating effective growth inhibition .
  • Juszczak et al. (2012) found that specific thiadiazole derivatives exhibited good antiproliferative activity against multiple cancer types while showing low toxicity towards normal cells .
  • Flefel et al. (2017) investigated the anticancer activity of thiadiazole thioglycosides and found moderate to good activity against liver and prostate cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Substituent at Thiadiazole 5th Position Key Features Biological Activity (if available)
Target Compound 1,3,4-Thiadiazole -SCH₂C(O)NHC₆H₄-4-OCH₃ Electron-donating methoxy group; cyclohexane carboxamide Not reported
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 1,3,4-Thiadiazole -SCH₂C₆H₃-4-F Electron-withdrawing fluoro group; similar cyclohexane carboxamide Not reported
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl Oxadiazole core (less electronegative than thiadiazole); chloro substituent Spectral data available (IR, NMR)
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole Bis-thiadiazole with methylphenyl groups Butterfly conformation; planar phenyl rings Structural data (X-ray diffraction)
Compounds 7b and 11 (Thiadiazole derivatives) Thiadiazole/Thiazole Varied α-halo and hydrazonoyl substituents Diverse substituents for SAR studies Anticancer activity (IC₅₀: 1.61–1.98 μg/mL)

Substituent Effects

  • Electron-Donating vs. Chloro (-Cl) and phenoxy groups in oxadiazole derivatives (e.g., ) introduce steric bulk and polarity, which may affect membrane permeability.
  • Hydrophobic vs. Polar Groups :

    • Cyclohexanecarboxamide (target compound) provides a hydrophobic moiety, while the pyridinyl or nicotinamide groups in related compounds (e.g., ) introduce polar interactions.

Heterocyclic Core Variations

  • Thiadiazole vs. Oxadiazole :
    • Thiadiazoles (S and N in the ring) exhibit greater electronegativity and rigidity compared to oxadiazoles (O and N), influencing electronic properties and metabolic stability .
    • Bis-thiadiazole derivatives (e.g., ) adopt unique conformations (e.g., butterfly shape) that may enhance stacking interactions in crystal lattices or biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.